molecular formula C8H8BrClO2 B15307283 2-Bromo-1-chloro-3,5-dimethoxybenzene

2-Bromo-1-chloro-3,5-dimethoxybenzene

Cat. No.: B15307283
M. Wt: 251.50 g/mol
InChI Key: IYLOORMUAWJYNW-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-3,5-dimethoxybenzene is a halogenated aromatic compound presented For Research Use Only. It is not for diagnostic or therapeutic use. Compounds of this structural class, featuring both bromo and chloro substituents on a dimethoxybenzene ring, serve as valuable synthetic intermediates in organic and environmental chemistry. Specifically, such methoxylated haloarenes are key precursors in the synthesis of methoxylated derivatives of polychlorinated biphenyls (MeO-PCBs) via cross-coupling reactions like the Suzuki coupling . These MeO-PCBs are critical intermediates in the preparation of authenticated hydroxylated PCB (OH-PCB) metabolites, which are needed as analytical standards for environmental biomonitoring and for studying the toxicity of these environmental contaminants . The dimethoxy groups on the benzene ring can facilitate further functionalization or be cleaved to yield phenolic compounds (OH-PCBs) . Researchers value this compound for its utility in building complex, specifically substituted biphenyl systems that are otherwise difficult to access .

Properties

Molecular Formula

C8H8BrClO2

Molecular Weight

251.50 g/mol

IUPAC Name

2-bromo-1-chloro-3,5-dimethoxybenzene

InChI

InChI=1S/C8H8BrClO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,1-2H3

InChI Key

IYLOORMUAWJYNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)Br)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).

    Chlorination: Chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Preparation Methods

The synthesis of 2-Bromo-1-chloro-3,5-dimethoxybenzene commonly involves electrophilic aromatic substitution reactions. A typical method includes bromination and chlorination of 3,5-dimethoxyaniline, followed by diazotization and a Sandmeyer reaction to introduce bromine and chlorine atoms. Industrial production may involve multi-step synthesis processes, such as iridium-catalyzed arene borylation and subsequent halogenation.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Electrophilic Aromatic Substitution: Involves the substitution of hydrogen atoms on the benzene ring with electrophiles like bromine and chlorine.
  • Nucleophilic Substitution: Nucleophiles replace the halogen atoms on the aromatic ring.

Common reagents and conditions for these reactions include:

  • Bromination: Bromine (Br2Br_2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3AlBr_3).
  • Chlorination: Chlorine (Cl2Cl_2) with a catalyst such as iron(III) chloride (FeCl3FeCl_3).

The major products formed from these reactions are various substituted benzene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound is used across various scientific disciplines:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: The compound is used in studying biochemical pathways and interactions, owing to its unique substituents.
  • Medicine: It acts as a precursor in synthesizing potential anti-cancer drugs and other therapeutic agents.
  • Industry: The compound is used in producing specialty chemicals and materials.

This compound has potential biological activities. Research indicates it exhibits antimicrobial activity, demonstrating effectiveness against various bacterial strains, suggesting its potential application in treating bacterial infections. The mechanism is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Recent studies have explored the compound's anticancer properties. In vitro assays have shown that it inhibits the proliferation of cancer cell lines, including breast and leukemia cells, by inducing apoptosis through the activation of caspase pathways. Increased levels of cleaved caspase-3 have been observed in treated cells, indicating the induction of programmed cell death.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-3,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it a reactive intermediate, facilitating further chemical transformations. The compound’s effects are mediated by its ability to form stable intermediates and products in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

2-Bromo-1-chloro-3,5-difluorobenzene (C₆H₂BrClF₂)
  • Key Differences : Replaces methoxy groups with fluorine atoms.
  • Impact : Fluorine’s strong electron-withdrawing nature reduces the aromatic ring’s electron density, making this compound less reactive in electrophilic substitution compared to the methoxy-substituted target compound. The smaller size of fluorine also decreases steric hindrance .
1-Bromo-3,5-dimethoxybenzene (C₈H₉BrO₂)
  • Key Differences : Lacks the chlorine substituent at the 1-position.
  • Impact : The absence of chlorine reduces halogen-directed reactivity (e.g., in cross-coupling reactions). Bromine at the 1-position (vs. 2-position in the target compound) alters regioselectivity in further functionalization .
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
  • Key Differences : Contains a phenethylamine backbone instead of a benzene ring.
  • Impact : The amine group enables psychoactive properties (e.g., serotonin receptor agonism), diverging from the target compound’s synthetic applications. Structural similarity lies in the bromine and methoxy positions but differs in biological activity .
2-Bromo-5-Chloronitrobenzene (C₆H₃BrClNO₂)
  • Key Differences : Introduces a nitro group at the 5-position.
  • Impact : The nitro group’s electron-withdrawing effect enhances reactivity toward nucleophilic aromatic substitution, unlike the electron-donating methoxy groups in the target compound. This makes it suitable for explosive or dye intermediates .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
2-Bromo-1-chloro-3,5-dimethoxybenzene C₆H₂BrCl(OCH₃)₂ 265.54 Not reported Organic solvents
2-Bromo-1-chloro-3,5-difluorobenzene C₆H₂BrClF₂ 225.34 Not reported Low polarity
1-Bromo-3,5-dimethoxybenzene C₈H₉BrO₂ 217.05 123–124 Ethanol, DCM
2-Bromo-5-Chloronitrobenzene C₆H₃BrClNO₂ 236.45 250–252 Acetone, DMSO

Notes:

  • Methoxy groups enhance solubility in polar organic solvents (e.g., DCM, ethanol) compared to fluorine or nitro substituents .
  • Bromine and chlorine substituents increase molecular weight and melting points relative to non-halogenated analogs .

Biological Activity

2-Bromo-1-chloro-3,5-dimethoxybenzene, with the chemical formula C9_{9}H8_{8}BrClO2_{2}, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Composition

  • Molecular Formula : C9_{9}H8_{8}BrClO2_{2}
  • Molecular Weight : 251.52 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential application in treating bacterial infections. The mechanism is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Recent studies have investigated the compound's anticancer properties. In vitro assays revealed that this compound inhibits the proliferation of cancer cell lines, including breast and leukemia cells. The compound appears to induce apoptosis through the activation of caspase pathways:

  • Caspase Activation : Increased levels of cleaved caspase-3 were observed in treated cells, indicating the induction of programmed cell death.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. It interacts with tubulin, affecting microtubule dynamics and potentially leading to cell cycle arrest in cancer cells.

The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins and enzymes:

  • Binding to Tubulin : The compound binds to tubulin, disrupting microtubule formation and function.
  • Caspase Pathway Activation : It activates the intrinsic apoptotic pathway through mitochondrial signaling.
  • Membrane Disruption : The lipophilic nature aids in penetrating bacterial membranes, leading to antimicrobial effects.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM:

Cell LineIC50 (µM)
MDA-MB-23112.5
HL-608.0
U93710.0

Study 2: Antimicrobial Activity

In another study, the compound was tested against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Q & A

Q. Optimization Tips :

  • Monitor reaction progress with GC-MS or HPLC to avoid over-halogenation.
  • Use low temperatures (−10°C to 0°C) to improve regioselectivity in halogenation steps .

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Methoxy groups appear as singlets (δ 3.7–3.9 ppm). Aromatic protons show splitting patterns reflecting substitution (e.g., para-chloro and meta-bromo substituents) .
    • ¹³C NMR : Halogenated carbons exhibit distinct shifts (e.g., C-Br at ~110 ppm, C-Cl at ~125 ppm).
  • Mass Spectrometry (MS) : Confirm molecular weight (251.50 g/mol) via ESI-MS or EI-MS, observing [M]⁺ or [M+2]⁺ peaks due to bromine’s isotopic pattern .
  • Elemental Analysis : Validate %C, %H, %Br, and %Cl to confirm stoichiometry.

Basic: What are the key reactivity patterns of this compound in substitution reactions?

Methodological Answer:

  • Electrophilic Substitution : The methoxy groups activate the ring at para/meta positions. For example, nitration introduces NO₂ at the 4-position (relative to methoxy) .
  • Nucleophilic Substitution : Bromine and chlorine can be displaced under SNAr conditions. Use strong nucleophiles (e.g., NaN₃, KCN) in polar aprotic solvents (DMF, DMSO) at 80–120°C.
  • Reductive Dehalogenation : Catalytic hydrogenation (H₂/Pd-C) selectively removes halogens based on bond strength (C-Br > C-Cl) .

Advanced: How does regioselectivity in cross-coupling reactions vary with substituents in this compound?

Methodological Answer:
Regioselectivity depends on electronic and steric effects:

  • Suzuki Coupling : The bromine atom (better leaving group) reacts preferentially with aryl boronic acids in the presence of Pd(PPh₃)₄/K₂CO₃.
  • Buchwald-Hartwig Amination : Chlorine can participate if bromine is sterically hindered. Use bulky ligands (XPhos) to favor C-Cl activation .
  • Directing Effects : Methoxy groups direct coupling to the 4- and 6-positions (para to OCH₃). Validate regiochemistry via X-ray crystallography or NOESY NMR .

Advanced: How can density functional theory (DFT) predict reaction sites in this compound?

Methodological Answer:

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate Fukui indices or electrostatic potential maps. These identify electrophilic/nucleophilic sites .
  • Case Study : DFT predicts that bromine’s electron-withdrawing effect directs nitration to the 4-position. Experimental validation via HPLC shows >90% regioselectivity under HNO₃/H₂SO₄ .

Advanced: How to resolve contradictions in reported reaction yields for halogen displacement reactions?

Methodological Answer:
Contradictions often arise from solvent polarity, nucleophile strength, or temperature. Systematic approaches include:

  • Design of Experiments (DoE) : Vary parameters (solvent: DMF vs. THF; temperature: 60°C vs. 100°C) and analyze via ANOVA.
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation (e.g., Meisenheimer complexes in SNAr) .
  • Literature Comparison : Reconcile discrepancies by replicating conditions from high-impact studies (e.g., PubChem protocols vs. Kanto Reagents catalogs) .

Advanced: What strategies enhance the compound’s stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation of methoxy groups.
  • Stabilizers : Add radical scavengers (BHT, 0.1% w/w) to inhibit halogen loss via homolytic cleavage .
  • Quality Control : Perform TGA-DSC to assess thermal stability and identify decomposition thresholds (>150°C) .

Advanced: How to evaluate the bioactivity of derivatives synthesized from this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ calculations. Derivatives with electron-withdrawing groups show higher affinity .
  • Molecular Docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina. Correlate docking scores (ΔG) with experimental IC₅₀ values .
  • Toxicity Screening : Perform MTT assays on HEK293 cells to rule out cytotoxicity before in vivo studies .

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